N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDMYMKUAGGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide typically involves the coupling of tryptamine with a nitrophenyl acetic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
Several studies have demonstrated the potential of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide in targeting various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8 .
- Case Study : In vitro studies showed that derivatives with similar structures displayed potent anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and HepG2 (liver cancer). For instance, compounds related to this class demonstrated IC50 values as low as 10.56 µM against HepG2 cells, indicating significant efficacy .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 5f | 17.65 ± 1.54 |
| Hela | 5r | 10.56 ± 1.14 |
| HepG2 | 5r | 10.56 ± 1.14 |
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of COX Enzymes : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Notably, it demonstrated strong COX-2 inhibition with an IC50 of 0.34 µM .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typically starting from indole derivatives and nitrophenyl acetic acid:
- Reagents : Common reagents include dicyclohexylcarbodiimide (DCC) for coupling reactions.
- Yield and Purity : The synthesis yields high-purity products suitable for biological testing.
Future Directions and Research Needs
While the current studies highlight promising applications, further research is needed to explore:
- In Vivo Efficacy : Comprehensive animal studies to confirm anti-cancer and anti-inflammatory effects.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and nitrophenyl moieties. These interactions can modulate various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]acetamide Derivatives
These compounds retain the indole-ethyl backbone but vary in the substituents on the acetamide group:
4-Nitrophenyl Acetamide Analogues
These share the 4-nitrophenyl group but differ in the amine side chain:
Derivatives with Heterocyclic Modifications
Thiazolidinone and Piperazinyl Derivatives
The target compound’s simpler structure may favor metabolic stability over these analogues.
Natural Derivatives
Natural derivatives often lack the 4-nitrophenyl group, relying instead on hydroxyl or methyl groups for bioactivity. Synthetic modifications like nitration may enhance potency but reduce natural bioavailability.
Key Research Findings
- Antimicrobial Activity : The target compound and its natural analogue (N-[2-(1H-indol-3-yl)ethyl]acetamide) show moderate activity against Ralstonia solanacearum, though edeine A is more potent .
- Parasite Synchronization Inhibition : Hexanamide and benzamide derivatives outperform the target compound in blocking Plasmodium synchronization .
- Structural Stability : The 4-nitrophenyl group enhances thermal and oxidative stability compared to hydroxyl- or methoxy-substituted analogues .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a nitrophenyl group that may contribute to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit antitumor activity . Specifically, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those from colorectal and lung cancers. The proposed mechanisms include:
- Induction of Apoptosis : Compounds with similar structures have been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, thereby reducing the proliferation rate of tumor cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Some studies suggest that indole derivatives can exhibit activity against bacterial strains, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Experimental Data
- Antitumor Efficacy :
- Mechanistic Insights :
- Antimicrobial Testing :
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Cells/Bacteria |
|---|---|---|---|
| This compound | Antitumor | 12 | HCT116 (Colorectal Cancer) |
| Indole Derivative A | Antimicrobial | 20 | Staphylococcus aureus |
| Indole Derivative B | Antitumor | 15 | A549 (Lung Cancer) |
Q & A
Q. What are the established synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide, and what are the critical steps?
The synthesis typically involves multi-step reactions, including indole alkylation, amide coupling, and nitrophenyl group introduction. For example, analogous compounds (e.g., 2-(N-(2-(2-chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide) are synthesized via isocyanide-based multicomponent reactions, starting with chlorotryptamine derivatives and nitrophenyl precursors. Key steps include protecting group strategies for the indole nitrogen and optimizing coupling conditions (e.g., using carbodiimide catalysts). Yields range from 45–60%, with purity confirmed via TLC .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to assign protons and carbons in the indole, acetamide, and nitrophenyl moieties.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 518.9901 vs. calculated 518.9914 for analogous compounds).
- Infrared (IR) Spectroscopy : Peaks at 1656 cm (amide C=O stretch) and 1520 cm (NO symmetric stretch) confirm functional groups .
Q. What are the primary biological activities associated with this compound?
The indole-3-yl-acetamide scaffold is linked to interactions with enzymes (e.g., heat shock proteins) and receptors (e.g., serotonin analogs). For example, structural analogs exhibit cytotoxicity in cancer cell lines (IC values <10 µM) and modulate neuroprotective pathways. Activity is attributed to the electron-withdrawing nitro group enhancing binding affinity to hydrophobic protein pockets .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production in academic settings?
Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for nitro group reduction or coupling steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Stepwise heating (e.g., 60°C for amide coupling, room temperature for indole alkylation) minimizes side reactions. Post-synthetic purification via column chromatography (30% ethyl acetate/hexane) enhances purity .
Q. How do structural modifications (e.g., substituents on the indole or acetamide) affect biological activity?
- Indole Substituents : Adding electron-withdrawing groups (e.g., Cl at position 2 of indole) increases cytotoxicity by 2–3 fold, likely due to enhanced electrophilicity.
- Acetamide Chain Length : Shorter chains (e.g., ethyl vs. propyl) reduce steric hindrance, improving target binding.
- Nitrophenyl Position : Para-substitution (vs. meta) optimizes π-π stacking with aromatic residues in enzyme active sites. These trends are validated via comparative SAR studies using analogs .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted nitro precursors) skew assay results. Rigorous HPLC purification (>95% purity) is critical.
- Assay Conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) or incubation times (24h vs. 48h) alter IC values. Standardizing protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) improves reproducibility .
Q. What computational methods are effective for predicting target interactions of this compound?
- Molecular Docking : Software like AutoDock Vina models binding poses with HSP90 (PDB ID: 1UYL), highlighting hydrogen bonds between the acetamide carbonyl and Lys58.
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes.
- QSAR Models : Regression analyses correlate nitro group electronegativity with anti-proliferative activity (R >0.85) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K <1 µM for kinase targets).
- CRISPR-Cas9 Knockout Models : Gene-edited cell lines (e.g., TP53-null) confirm target specificity.
- Metabolomics : LC-MS profiling identifies downstream metabolites (e.g., tryptophan derivatives) to map pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
